tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate: is an organic compound with the molecular formula C11H21NO3 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclopentyl alcohol derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols, allowing selective reactions to occur at other functional groups .
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It can also be used to modify proteins and peptides for various biological studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxycyclopentyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-{[(1S,3S)-3-aminocyclopentyl]methyl}carbamate: A related compound with an amino group instead of a hydroxy group.
tert-Butyl N-{[(1S,3R)-3-hydroxycyclopentyl]methyl}carbamate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness: tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its hydroxy group allows for additional hydrogen bonding interactions, making it useful in applications requiring specific molecular recognition .
Biological Activity
Tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a hydroxyl-substituted cyclopentane ring, confer specific biological activities that can influence enzyme interactions and receptor binding. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 154737-89-0
The compound's structure includes a carbamate functional group, which is known to play a crucial role in its biological interactions. The stereochemistry of the hydroxyl group is particularly important for its biological efficacy.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has shown potential as an enzyme modulator, influencing the activity of various enzymes through specific binding interactions. The steric hindrance provided by the tert-butyl group may enhance selectivity towards certain enzymes or receptors.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may have applications in neuropharmacology, particularly in the context of neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and inhibit amyloid beta aggregation positions it as a candidate for further investigation in Alzheimer's disease therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta peptides. It was found to reduce levels of pro-inflammatory cytokines like TNF-α and diminish free radical production in cell cultures .
In Vivo Studies
In vivo models have been employed to assess the compound's efficacy against cognitive decline induced by scopolamine. While the results showed some protective effects against oxidative stress, they were not statistically significant compared to established treatments like galantamine . This highlights the need for further studies to optimize dosage and delivery methods for improved bioavailability.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-{[(1R,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate | C11H21NO3 | Different stereochemistry at the hydroxyl group |
Tert-butyl N-{[(1R,3S)-3-hydroxymethylcyclopentyl]methyl}carbamate | C11H21NO3 | Hydroxymethyl substitution instead of hydroxyl |
Tert-butyl N-{[(2R,3R)-2-methylazetidin-3-yl]carbamate} | C10H19NO2 | Contains an azetidine ring instead of cyclopentane |
This comparison illustrates how variations in stereochemistry and functional groups can influence biological activity.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,3S)-3-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChI Key |
XTVWTTVLXSZYBZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)O |
Origin of Product |
United States |
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